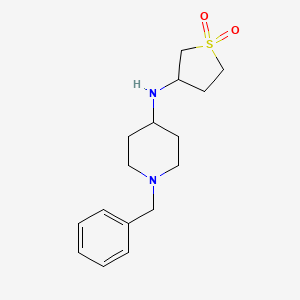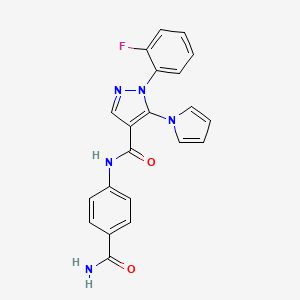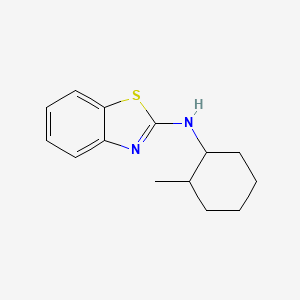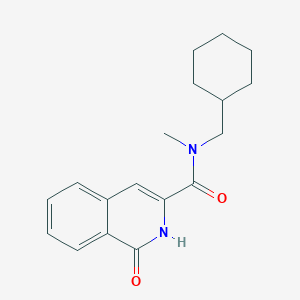![molecular formula C16H14N4O B7495772 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7495772.png)
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone is a chemical compound with potential applications in scientific research. This compound has a complex structure, and its synthesis method requires advanced knowledge and skills in organic chemistry.
作用機序
The mechanism of action of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing DNA damage and inhibiting the activity of certain enzymes involved in cell proliferation. Furthermore, this compound may also inhibit the activity of certain signaling pathways that are critical for cancer cell survival.
Biochemical and Physiological Effects:
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone has been shown to exhibit cytotoxicity against cancer cells and induce apoptosis. Furthermore, this compound has also been shown to inhibit angiogenesis, which is a critical process in tumor growth and metastasis. However, the biochemical and physiological effects of this compound on normal cells are not fully understood.
実験室実験の利点と制限
The advantages of using 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its potential anticancer activity and its ability to inhibit angiogenesis. However, the limitations of using this compound in lab experiments include its complex structure, which requires advanced knowledge and skills in organic chemistry, and its potential toxicity to normal cells.
将来の方向性
There are several future directions for the study of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone. One future direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its anticancer activity. Another future direction is to study the potential toxicity of this compound to normal cells and to develop strategies to mitigate this toxicity. Furthermore, future studies could focus on the development of analogs of this compound with improved anticancer activity and reduced toxicity. Finally, future studies could explore the potential applications of this compound in other areas of scientific research, such as drug discovery and development.
合成法
The synthesis of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method involves the condensation of 2-aminobenzimidazole with 3-acetyl-6-methylpyridine to form 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone. The reaction is carried out in the presence of a suitable solvent and a catalyst. The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
科学的研究の応用
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential anticancer activity. Studies have shown that this compound exhibits cytotoxicity against cancer cells and induces apoptosis. Furthermore, this compound has also been studied for its potential to inhibit angiogenesis, which is a critical process in tumor growth and metastasis.
特性
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-6-7-12(10-17-11)15(21)20-9-8-19-14-5-3-2-4-13(14)18-16(19)20/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNNZVAFJYTDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)
![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)

![1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)

![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)



![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)
![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)

![3-[(5-Bromothiophen-2-yl)methyl-methylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7495798.png)